1-O-十六烷基-2-O-乙基-SN-甘油-3-磷酸胆碱

描述

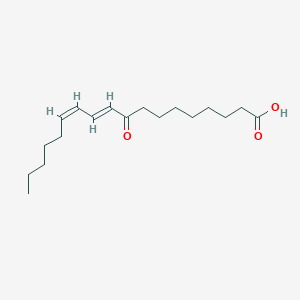

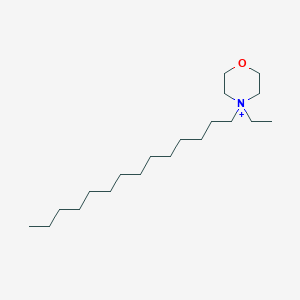

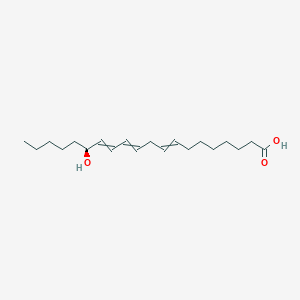

1-O-Hexadecyl-2-O-ethyl-SN-glycero-3-phosphorylcholine is a type of glycerophospholipid . It is also referred to as 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine (C16 PAF) or acetyl PAF . It is a member of the platelet-activating factor (PAF) family of glycerophospholipids .

Synthesis Analysis

The synthesis of ether lipids like 1-O-Hexadecyl-2-O-ethyl-SN-glycero-3-phosphorylcholine has been a topic of interest in the scientific community . For instance, it can be formed by the incorporation of eicosapentaenoic acid (EPA) into lyso-PAF C-16, as demonstrated using neutrophils from monkeys and humans fed a diet enriched in fish oils .Molecular Structure Analysis

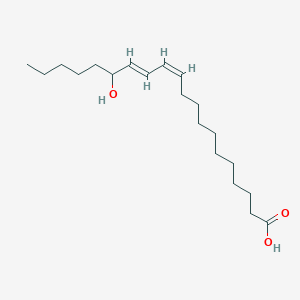

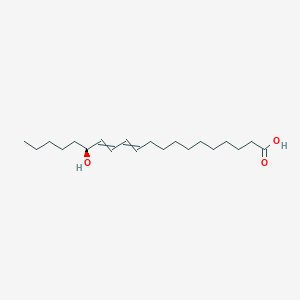

The molecular structure of this compound is represented by the empirical formula C26H56NO6P . It has a molecular weight of 523.68 .Chemical Reactions Analysis

This compound can serve as a substrate for PAF C-16 formation by the remodeling pathway . It may also be used to study its physicochemical properties and its interaction with peptides derived from the C-terminal domains of human apolipoprotein E .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its form as a powder and its storage temperature of -20°C . It is classified as a phosphoglyceride and bioactive lipid .科学研究应用

Enzymatic Activity Assay

This compound may be used as a substrate in enzymatic lipoprotein-associated phospholipase A2 (Lp-PLA2) activity assays. Lp-PLA2 plays a role in inflammation and cardiovascular diseases, making this application significant for medical research and diagnostics .

Physicochemical Property Studies

Researchers utilize this compound to study its physicochemical properties, such as its interaction with peptides derived from the C-terminal domains of human apolipoprotein E. This is crucial for understanding lipid-protein interactions and their implications in lipid-related disorders .

Platelet-Activating Factor (PAF) Research

As a platelet-activating factor, this compound is involved in initiating receptor-mediated responses in platelets and various other cells. This application is vital for studying inflammatory responses and could lead to the development of anti-inflammatory drugs .

Lipid Metabolism Studies

The compound serves as a model to understand the metabolism of lipids, particularly in the context of diseases like atherosclerosis where lipid accumulation and metabolism play a critical role .

Signal Transduction Research

It may influence signal transduction pathways related to amino acid absorption and mTOR phosphorylation, which are essential processes in cellular metabolism and growth .

Drug Delivery Systems

作用机制

Target of Action

The primary target of 1-O-Hexadecyl-2-O-ethyl-SN-glycero-3-phosphorylcholine is the Platelet-Activating Factor (PAF) receptor . This receptor belongs to the seven transmembrane-spanning G-protein-linked receptors family . The compound may also activate the amino acid transport activity of the A-system .

Mode of Action

1-O-Hexadecyl-2-O-ethyl-SN-glycero-3-phosphorylcholine exhibits its activity by binding to the specific PAF receptor . This interaction initiates receptor-mediated responses in platelets and a variety of other cells . It may also stimulate the absorption of methylaminoisobutyric acid (MeAIB), which inhibits mTOR phosphorylation .

Biochemical Pathways

The compound’s interaction with the PAF receptor affects various biochemical pathways. For instance, it stimulates phosphoinositide metabolism in certain cell lines . The inhibition of mTOR phosphorylation by MeAIB, which the compound might stimulate the absorption of, can affect intestinal amino acid absorption and signal transduction .

Result of Action

The molecular and cellular effects of the compound’s action include the initiation and progression of atherosclerosis . It also facilitates various inflammatory diseases . The compound’s interaction with the PAF receptor and the subsequent biochemical reactions can lead to these effects.

未来方向

The future directions for the study of this compound could involve further exploration of its role in inflammatory diseases and atherosclerosis, as well as its potential as a biomarker for coronary artery diseases . Additionally, its use as a substrate in enzymatic assays and its interaction with peptides derived from the C-terminal domains of human apolipoprotein E could be areas of future research .

属性

IUPAC Name |

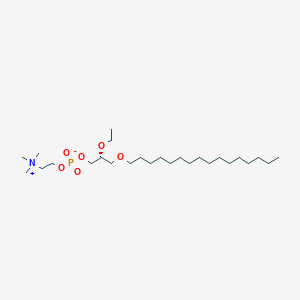

[(2R)-2-ethoxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H56NO6P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-22-30-24-26(31-7-2)25-33-34(28,29)32-23-21-27(3,4)5/h26H,6-25H2,1-5H3/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPHUUVMLQFHHQG-AREMUKBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H56NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647290 | |

| Record name | (2R)-2-Ethoxy-3-(hexadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-O-Hexadecyl-2-O-ethyl-SN-glycero-3-phosphorylcholine | |

CAS RN |

78858-42-1 | |

| Record name | (2R)-2-Ethoxy-3-(hexadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde](/img/structure/B163620.png)